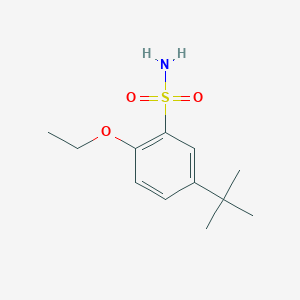

5-(Tert-butyl)-2-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butyl)-2-ethoxybenzenesulfonamide, commonly referred to as TBEE, is a sulfonamide derivative of ethoxybenzene. It is a versatile chemical compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. TBEE has been used as a substrate for various enzymes and as a ligand in the synthesis of novel compounds. It has also been used in the preparation of fluorescent probes for imaging and detection of enzymes and proteins.

Scientific Research Applications

- Researchers have explored the use of tert-butyl-based polyimide (PI) films in microelectronics. These films are synthesized using a low-temperature polymerization strategy, incorporating tetracarboxylic dianhydrides and 4,4’-diamino-3,5-ditert-butyl biphenyl ether as monomers .

- 5-Tert-butyl-2-methoxyphenylboronic acid (5-TMPBA) serves as a building block in organic synthesis. Its boronic acid functionality enables participation in coupling reactions like Suzuki-Miyaura couplings, commonly used in organic chemistry.

- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene acts as an optical brightener. It converts UV light into visible light and finds applications in thermoplastic resins, including polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

- Tert-butanesulfinamide has been studied for its preference over p-toluenesulfinamide in synthetic routes to enantiopure derivatives. Researchers have used it to develop a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases .

- 5-tert-Butyl-2-methoxyphenyl isocyanate (5-TBMI) is a versatile compound used extensively in scientific research. Its unique properties make it valuable in various fields, including pharmaceuticals and materials science.

Polymer Films and Dielectric Properties

Organic Synthesis

Optical Brighteners

Enantiopure Derivatives and PDE4 Inhibitors

Materials Science and Pharmaceuticals

properties

IUPAC Name |

5-tert-butyl-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQNABAWGTYKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-ethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)

![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)

![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)